molecular formula C11H12N4O2S B10906496 N-[(furan-2-ylmethyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide

N-[(furan-2-ylmethyl)carbamothioyl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10906496
M. Wt: 264.31 g/mol
InChI Key: AQIUKLHIXWWCSD-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
  • N-(2-thienylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea
  • N-(2-pyridylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea

Uniqueness

N-(2-furylmethyl)-N’-[(1-methyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interaction with biological targets, potentially leading to unique biological activities compared to similar compounds.

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C11H12N4O2S/c1-15-9(4-5-13-15)10(16)14-11(18)12-7-8-3-2-6-17-8/h2-6H,7H2,1H3,(H2,12,14,16,18)

InChI Key

AQIUKLHIXWWCSD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)NC(=S)NCC2=CC=CO2

Origin of Product

United States

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